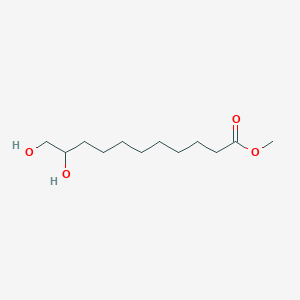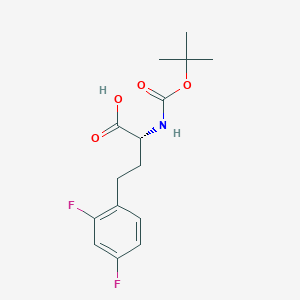
Boc-2,4-difluoro-D-homophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2,4-difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the phenyl ring. The compound has the molecular formula C15H19F2NO4 and a molecular weight of 315.32 g/mol . It is commonly used as a building block in peptide synthesis and other chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-difluorobenzyl bromide with a protected amino acid derivative under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of Boc-2,4-difluoro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-2,4-difluoro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products include substituted phenylalanine derivatives.
Deprotection Reactions: The major product is the free amino acid, 2,4-difluoro-D-homophenylalanine.
Wissenschaftliche Forschungsanwendungen
Boc-2,4-difluoro-D-homophenylalanine is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the development of pharmaceuticals and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Boc-2,4-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The presence of fluorine atoms can enhance the stability and bioactivity of the compounds, while the Boc group provides protection during synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-3,4-difluoro-D-beta-homophenylalanine: Another fluorinated amino acid derivative with similar applications.
Boc-2,4-difluoro-L-homophenylalanine: The L-enantiomer of the compound, which may have different biological activities.
Uniqueness
Boc-2,4-difluoro-D-homophenylalanine is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C15H19F2NO4 |
|---|---|
Molekulargewicht |
315.31 g/mol |
IUPAC-Name |
(2R)-4-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
InChI-Schlüssel |
VIAQJZIBBDDLGW-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=C(C=C(C=C1)F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
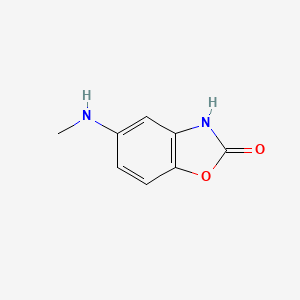
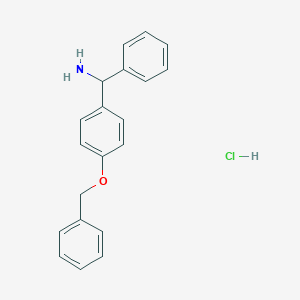
![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
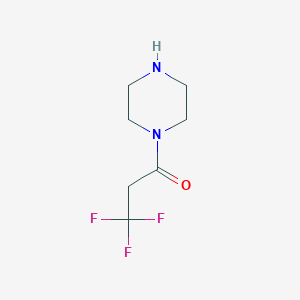
![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
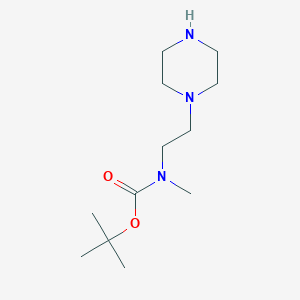
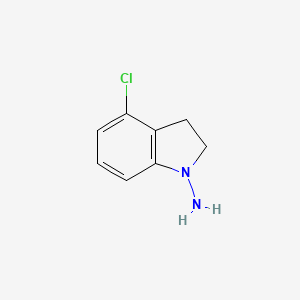

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
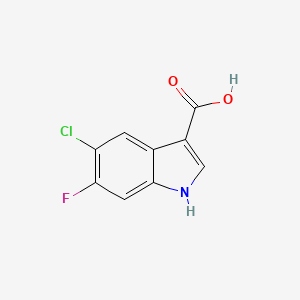
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
